molecular formula C12H10BrNO B068247 2-(3-Bromo-4-methoxyphenyl)pyridine CAS No. 168823-65-2

2-(3-Bromo-4-methoxyphenyl)pyridine

Cat. No. B068247
CAS RN: 168823-65-2
M. Wt: 264.12 g/mol
InChI Key: LYSIPJHKCFWZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"2-(3-Bromo-4-methoxyphenyl)pyridine" is an organohalide compound that combines a pyridine ring with a bromo-methoxy substituted phenyl group. This structural configuration makes it a versatile precursor for synthesizing complex molecules used in various chemical, biological, and pharmaceutical applications.

Synthesis Analysis

The synthesis of compounds structurally related to "this compound" involves condensation reactions, palladium-catalyzed cross-coupling reactions (Suzuki coupling), and cyclometalation processes. For instance, cyclopalladated complexes of similar compounds have been synthesized, highlighting the utility of palladium catalysis in constructing such complex molecular architectures (Xu et al., 2014).

Molecular Structure Analysis

Molecular structure characterization techniques, such as X-ray crystallography, are pivotal in determining the precise geometry of synthesized compounds. Studies have provided detailed insights into the crystallographic and molecular structure, confirming the planarity or non-planarity of the pyridine and phenyl rings, and identifying intramolecular and intermolecular interactions that stabilize the crystal structure of related compounds (Al‐Refai et al., 2016).

Chemical Reactions and Properties

Compounds similar to "this compound" exhibit reactivity towards nucleophilic substitution, and their bromo and methoxy groups make them suitable substrates for various organic transformations. For example, bromo substituents can undergo Suzuki cross-coupling reactions, enabling the synthesis of biaryl compounds, which are of significant interest in organic electronics and pharmaceuticals (De Pater et al., 2005).

Scientific Research Applications

Fluorescent Sensing

A novel application of pyridine derivatives is in the development of fluorescent probes for metal ion detection. Specifically, a water-soluble and small molecular weight fluorescent probe based on the pyridine-pyridone scaffold was developed for detecting Zn(2+), showing a clear chelation-enhanced fluorescence effect in the presence of Zn(2+) (Hagimori et al., 2011).

Catalysis

In catalysis, a system involving bis(4-methoxyphenyl)selenide and 4-(dimethylamino)pyridine (DMAP) was developed for the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes possessing high transannular strain. This catalytic system operates via a quaternary selenium intermediate, showcasing the utility of pyridine derivatives in synthetic chemistry (Verma et al., 2016).

Corrosion Inhibition

Another significant application area is in corrosion inhibition. A study discussed the adsorption and inhibitory effect of a new pyridine derivative on mild steel corrosion in hydrochloric acid medium. The compound showed a significant inhibition efficiency, and the adsorption process on the metal surface followed the Flory–Huggins adsorption model, indicating the potential of pyridine derivatives in protecting metals against corrosion (Saady et al., 2020).

Structural Analysis

Pyridine derivatives also play a role in structural analysis. The crystal structure of a pyridine derivative was determined using single crystal X-ray diffraction data, which helps in understanding the molecular and crystal structure of such compounds, contributing to the development of new materials with desired properties (Ganapathy et al., 2015).

Antimicrobial Activity

Furthermore, the antimicrobial activity of novel cyanopyridine derivatives was evaluated, with some compounds showing significant activity against a range of aerobic and anaerobic bacteria. This indicates the potential of pyridine derivatives in developing new antimicrobial agents (Bogdanowicz et al., 2013).

Safety and Hazards

The compound has been classified under GHS07 for safety. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-15-12-6-5-9(8-10(12)13)11-4-2-3-7-14-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSIPJHKCFWZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596209
Record name 2-(3-Bromo-4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168823-65-2
Record name 2-(3-Bromo-4-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.